3-Ethyloctane

Catalog No.
S1491070
CAS No.
5881-17-4
M.F
C10H22
M. Wt
142.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyloctane

CAS Number

5881-17-4

Product Name

3-Ethyloctane

IUPAC Name

3-ethyloctane

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

InChI

InChI=1S/C10H22/c1-4-7-8-9-10(5-2)6-3/h10H,4-9H2,1-3H3

InChI Key

OEYGTUAKNZFCDJ-UHFFFAOYSA-N

SMILES

CCCCCC(CC)CC

Canonical SMILES

CCCCCC(CC)CC

3-Ethyloctane is a branched C10 alkane (isoparaffin) widely utilized as a high-purity reference standard in petrochemical analysis and as a structural model compound in advanced fuel research. Characterized by its specific ethyl branching at the third carbon, this compound exhibits a boiling point of 166.5 °C and a highly depressed melting point of -87.69 °C [1]. In procurement contexts, it is primarily sourced by analytical laboratories for PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, Olefins) profiling and by materials engineers evaluating the cold-flow and volatility properties of synthetic and sustainable aviation fuels (SAF) [2].

Substituting 3-ethyloctane with n-decane or crude C10 isoparaffin mixtures fundamentally compromises both analytical resolution and thermophysical modeling. In gas chromatography, generic mixtures produce overlapping peaks that obscure precise Kovats Retention Index (KRI) calibrations, leading to inaccurate quantification of fuel components[1]. Furthermore, in physical modeling, the linear n-decane fails to replicate the critical low-temperature pumpability and altered combustion kinetics induced by the ethyl branch. Procurement must prioritize the isomer-specific standard to ensure reproducible retention times and accurate phase-behavior baselines in rigorous industrial applications [2].

Chromatographic Resolution for Isoparaffin Calibration

In high-resolution gas chromatography using standard non-polar columns, 3-ethyloctane exhibits a Kovats Retention Index (KRI) of 964–968, distinctly separating it from the linear baseline n-decane (KRI = 1000) and closely related isomers like 3-methylnonane (KRI ~970) [1]. This precise retention behavior allows for baseline resolution in complex hydrocarbon matrices.

Evidence DimensionKovats Retention Index (Non-polar column)
Target Compound Data964–968
Comparator Or Baselinen-Decane (1000) and 3-Methylnonane (~970)
Quantified Difference~32-36 unit shift from n-decane; ~2-6 unit resolution from 3-methylnonane
ConditionsIsothermal GC on standard non-polar stationary phase

Procurement of the exact isomer is mandatory for calibrating GC-MS instruments to accurately quantify branched alkanes in complex petrochemical and SAF blends.

Cold Flow and Phase Behavior Modeling

The structural ethyl branching of 3-ethyloctane drastically alters its solid-liquid phase transition compared to linear analogs. 3-Ethyloctane demonstrates a melting point of -87.69 °C, which is significantly lower than the -29.7 °C melting point of n-decane [1]. This extreme freezing point depression highlights the role of branched alkanes in preventing wax crystallization at high altitudes.

Evidence DimensionMelting Point / Freezing Point
Target Compound Data-87.69 °C
Comparator Or Baselinen-Decane (-29.7 °C)
Quantified Difference~58 °C depression in melting point
ConditionsStandard atmospheric pressure phase transition

Essential for materials engineers and fuel formulators who require precise model compounds to optimize the low-temperature pumpability of synthetic aviation fuels.

Volatility and Distillation Curve Profiling

The branching in 3-ethyloctane reduces intermolecular van der Waals forces relative to straight-chain hydrocarbons, resulting in a boiling point of 166.5 °C [1]. This represents a measurable reduction in volatility requirements compared to n-decane, which boils at 174.1 °C. This defined thermal property is critical for constructing accurate distillation curves for custom solvent blends and advanced fuel formulations.

Evidence DimensionBoiling Point
Target Compound Data166.5 °C
Comparator Or Baselinen-Decane (174.1 °C)
Quantified Difference7.6 °C reduction in boiling temperature
ConditionsStandard atmospheric pressure (760 mmHg)

Buyers formulating specialized solvents or modeling fuel vaporization rely on this precise volatility data to ensure consistent evaporation rates and distillation profiles.

PIANO Analysis and Petrochemical Quality Control

Directly leveraging its precise Kovats Retention Index (964-968), 3-ethyloctane is procured as a critical reference standard for PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, Olefins) profiling [1]. It enables analytical laboratories to accurately identify and quantify the isoparaffin fraction in complex crude oil and refined fuel samples, ensuring compliance with stringent industry specifications.

Sustainable Aviation Fuel (SAF) Cold Flow Optimization

Due to its extreme melting point depression (-87.69 °C) compared to linear decane, 3-ethyloctane serves as an essential model compound in the development of Sustainable Aviation Fuels [2]. Researchers use it to study and formulate blends that resist wax crystallization and maintain pumpability at the ultra-low temperatures encountered during high-altitude flight.

Combustion Kinetics and Surrogate Fuel Modeling

The distinct boiling point (166.5 °C) and branched structure of 3-ethyloctane make it a valuable component in surrogate fuel mixtures used for combustion modeling[2]. It allows engineers to simulate the vaporization and ignition behaviors of real-world isoparaffinic fractions in advanced internal combustion and turbine engines, providing a realistic baseline that linear alkanes cannot replicate.

XLogP3

5.3

Boiling Point

166.5 °C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 38 of 42 companies (only ~ 9.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5881-17-4

Wikipedia

3-ethyloctane

General Manufacturing Information

Octane, 3-ethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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